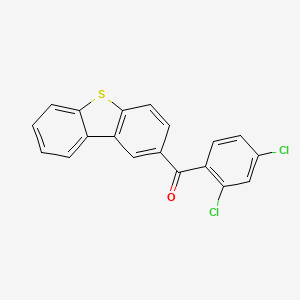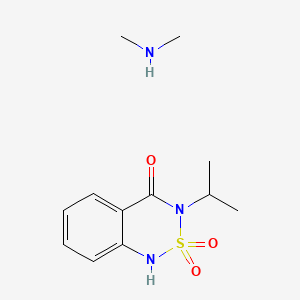
(3-Chloro-2-hydroxypropyl)dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Chloro-2-hydroxypropyl)dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride is a functional cationic monomer. This compound is particularly notable for its cationic character, which imparts positive charge and low toxicity, making it suitable for specialized applications .
Vorbereitungsmethoden
The synthesis of (3-Chloro-2-hydroxypropyl)dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride involves combining it with conventional monomers like methyl methacrylate and butyl acrylate through a semi-continuous emulsion polymerization process . This method ensures the formation of cationic polyacrylate latex with improved water resistance and mechanical properties . The reaction conditions typically involve maintaining a specific temperature and pH to achieve optimal results .
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including substitution reactions. It is often combined with reagents like methyl methacrylate and butyl acrylate under controlled conditions to form cationic polyacrylate latex . The major products formed from these reactions include latexes with enhanced stability, water resistance, and mechanical properties .
Wissenschaftliche Forschungsanwendungen
(3-Chloro-2-hydroxypropyl)dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride has a wide range of scientific research applications. It is used in the preparation of waterborne cationic polyacrylate latex, which finds applications in papermaking, textiles, wood primers, and other potential fields . Its unique properties make it suitable for use in coatings, adhesives, and sealants, where improved water resistance and mechanical properties are essential .
Wirkmechanismus
The mechanism of action of this compound involves its cationic nature, which allows it to interact with negatively charged surfaces and substrates. This interaction enhances the adhesion and stability of the resulting products . The molecular targets and pathways involved include the formation of stable cationic latexes that exhibit improved water resistance and mechanical properties .
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, (3-Chloro-2-hydroxypropyl)dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride stands out due to its unique cationic properties and low toxicity . Similar compounds include other cationic monomers used in the preparation of polyacrylate latexes, but this compound offers superior water resistance and mechanical properties .
Eigenschaften
CAS-Nummer |
58564-96-8 |
|---|---|
Molekularformel |
C11H21Cl2NO3 |
Molekulargewicht |
286.19 g/mol |
IUPAC-Name |
(3-chloro-2-hydroxypropyl)-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;chloride |
InChI |
InChI=1S/C11H21ClNO3.ClH/c1-9(2)11(15)16-6-5-13(3,4)8-10(14)7-12;/h10,14H,1,5-8H2,2-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
QKVJMFRCFAEEQY-UHFFFAOYSA-M |
Kanonische SMILES |
CC(=C)C(=O)OCC[N+](C)(C)CC(CCl)O.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-[2-(1H-indol-3-yl)ethyl]-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B12706706.png)




![N-[2-[(3-Chloro-4-cyanophenyl)azo]-5-(diethylamino)phenyl]-2-hydroxyacetamide](/img/structure/B12706745.png)

![[2-[[(2R,3S,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy]-2-oxoethyl]phosphonic acid](/img/structure/B12706753.png)





